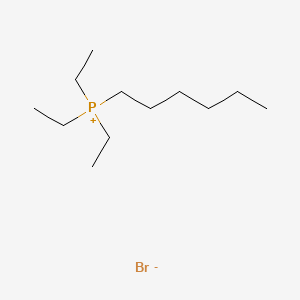

Triethyl(hexyl)phosphanium bromide

Descripción

Triethyl(hexyl)phosphanium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three ethyl groups (-CH₂CH₃) and one hexyl group (-C₆H₁₃), with a bromide (Br⁻) counterion. Phosphonium salts are valued for their thermal stability, solubility properties, and utility as phase-transfer catalysts or reaction intermediates .

Propiedades

Número CAS |

59585-99-8 |

|---|---|

Fórmula molecular |

C12H28BrP |

Peso molecular |

283.23 g/mol |

Nombre IUPAC |

triethyl(hexyl)phosphanium;bromide |

InChI |

InChI=1S/C12H28P.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

OEOFIWFVDVNFLO-UHFFFAOYSA-M |

SMILES canónico |

CCCCCC[P+](CC)(CC)CC.[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of triethyl(hexyl)phosphanium bromide typically involves the quaternization of a tertiary phosphine with an alkyl halide. One common method is the reaction of triethylphosphine with hexyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of triethyl(hexyl)phosphanium bromide can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions

Triethyl(hexyl)phosphanium bromide can undergo various types of chemical reactions, including:

Oxidation: The phosphorus center can be oxidized to form phosphine oxides.

Reduction: The compound can be reduced under specific conditions to regenerate the tertiary phosphine.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are often employed in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Tertiary phosphines.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Triethyl(hexyl)phosphanium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: The compound can be used in the preparation of biologically active phosphonium salts that have potential antimicrobial and anticancer properties.

Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to target specific cells and tissues.

Industry: It is employed in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.

Mecanismo De Acción

The mechanism by which triethyl(hexyl)phosphanium bromide exerts its effects depends on the specific application. In phase-transfer catalysis, the compound facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. In biological systems, the positively charged phosphonium ion can interact with negatively charged cell membranes, leading to enhanced cellular uptake and targeted delivery of therapeutic agents.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Key Properties and Research Findings

- Thermal Stability : Aromatic substituents (e.g., phenyl groups) enhance thermal stability. For example, tetraphenylphosphonium bromide exhibits higher decomposition temperatures (>300°C) compared to alkyl-substituted analogs like (1-octyl)triphenylphosphonium bromide (melting point >250°C) .

- Synthetic Utility : Bromoethyl derivatives (e.g., (2-bromoethyl)triphenylphosphonium bromide) are critical for alkylation reactions and Wittig olefination . Triphenylphosphonium salts with functionalized chains (e.g., phthalimidohexyl groups) serve as intermediates in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.